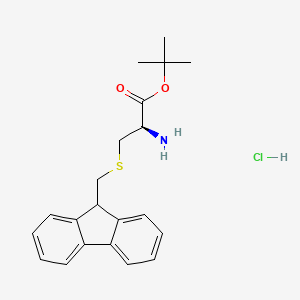

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride

Descripción general

Descripción

S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C21H26ClNO2S and its molecular weight is 392 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

S-9-Fluorenylmethyl-L-cysteine tert-butyl ester hydrochloride (Fmoc-Cys(tBu)-OH·HCl) is a derivative of cysteine that has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula: C21H25NO2S·HCl

- Molecular Weight: 391.9 g/mol

- Melting Point: 135-137 °C

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 603.4 ± 55.0 °C at 760 mmHg

These properties indicate that Fmoc-Cys(tBu)-OH·HCl is a stable compound suitable for various synthetic applications in peptide chemistry.

1. Antioxidant Properties

Cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, are known to exhibit antioxidant activity due to the presence of the thiol group (-SH). This group can donate electrons, neutralizing free radicals and reducing oxidative stress within cells. Research indicates that such compounds can protect cellular components from damage caused by reactive oxygen species (ROS) .

2. Role in Protein Synthesis

Fmoc-Cys(tBu)-OH·HCl serves as a building block in peptide synthesis, particularly in the formation of disulfide bonds that are crucial for protein folding and stability. The tert-butyl ester protects the thiol group during synthesis, allowing for selective deprotection at later stages . This characteristic is particularly useful in the design of therapeutic peptides.

1. Ergogenic Dietary Supplements

Amino acid derivatives, including Fmoc-Cys(tBu)-OH·HCl, have been recognized for their ergogenic properties, influencing physical performance and recovery during exercise. They are believed to enhance the secretion of anabolic hormones and improve mental performance under stress .

2. Drug Development

The compound's ability to participate in post-translational modifications, such as mono-ADP-ribosylation, positions it as a candidate for drug development targeting various biological processes . This modification is essential in regulating signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various cysteine derivatives, including Fmoc-Cys(tBu)-OH·HCl, using DPPH and ABTS assays. Results indicated that Fmoc-Cys(tBu)-OH·HCl demonstrated significant scavenging activity compared to controls, suggesting its potential use in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Fmoc-Cys(tBu)-OH·HCl | 85 ± 5 | 90 ± 3 |

| Control (no antioxidant) | 10 ± 2 | 12 ± 1 |

Case Study 2: Peptide Synthesis

In a synthetic study focused on developing peptides with enhanced stability and bioactivity, Fmoc-Cys(tBu)-OH·HCl was utilized as a key intermediate. The resulting peptides exhibited improved resistance to enzymatic degradation compared to those synthesized without cysteine derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group:

Fmoc-Cys(tBu)-HCl is primarily employed as a protecting group for cysteine residues in peptide synthesis. This compound allows for selective modifications of amino acids while preserving the integrity of other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

Case Study:

In a study published in Chemical Science, researchers demonstrated the efficiency of Fmoc-Cys(tBu)-HCl in synthesizing cyclic peptides that exhibit enhanced biological activity. The use of this protecting group facilitated the formation of disulfide bonds, which are crucial for the stability and function of many peptides .

Drug Development

Design of Cysteine-Containing Compounds:

The compound plays a significant role in developing new pharmaceuticals by enabling the design of cysteine-containing molecules that target specific biological pathways. This targeting enhances therapeutic efficacy and minimizes side effects .

Case Study:

A recent investigation highlighted the synthesis of novel cysteine derivatives using Fmoc-Cys(tBu)-HCl as a key intermediate. These derivatives showed promising activity against cancer cell lines, indicating potential applications in anticancer drug development .

Bioconjugation

Attachment of Biomolecules:

Fmoc-Cys(tBu)-HCl is used in bioconjugation processes to link biomolecules to surfaces or other molecules. This application is particularly beneficial in developing targeted drug delivery systems where precise attachment is crucial for therapeutic effectiveness .

Case Study:

In an innovative approach, researchers utilized Fmoc-Cys(tBu)-HCl to create bioconjugates that enhance the delivery of chemotherapeutic agents to tumor sites. The study demonstrated improved efficacy and reduced systemic toxicity compared to conventional delivery methods .

Analytical Chemistry

Studying Protein Interactions:

This compound is employed in analytical methods to investigate protein interactions and modifications. It aids in the development of diagnostic tools and provides insights into various biological processes .

Case Study:

A research article detailed how Fmoc-Cys(tBu)-HCl was used to label proteins for mass spectrometry analysis, allowing for the identification of post-translational modifications that play critical roles in cellular signaling pathways .

Research on Antioxidants

Potential Antioxidant Properties:

Fmoc-Cys(tBu)-HCl has been investigated for its potential antioxidant properties, contributing to studies aimed at understanding oxidative stress and developing protective agents against cellular damage .

Case Study:

In a study focusing on oxidative stress, researchers found that derivatives synthesized from Fmoc-Cys(tBu)-HCl exhibited significant antioxidant activity, suggesting their potential use in formulating supplements or drugs aimed at combating oxidative damage .

Summary Table of Applications

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMNHBEXLJQBX-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.